

# Spectroscopic Analysis of But-2-yne-1,4-diol: A Technical Guide

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## Compound of Interest

Compound Name: Butyne-1,4-diol

Cat. No.: B8721112

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## Introduction

But-2-yne-1,4-diol is a versatile chemical intermediate with the molecular formula  $C_4H_6O_2$ .<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> A thorough understanding of its structural and chemical properties is paramount for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for But-2-yne-1,4-diol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers and scientists.

## Spectroscopic Data

The following sections present the key spectroscopic data for But-2-yne-1,4-diol in a structured format to facilitate analysis and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

#### $^1H$ NMR (Proton NMR) Data

Proton NMR spectroscopy of But-2-yne-1,4-diol reveals the presence of two distinct types of protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.2	Singlet	4H	-CH <sub>2</sub> -
~3.5	Singlet (broad)	2H	-OH

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~82	C $\equiv$ C
~50	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3400	Strong, Broad	O-H stretch (hydroxyl group)
~2900	Medium	C-H stretch (alkane)
~2200	Weak	C $\equiv$ C stretch (alkyne)
~1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization mass spectrum of But-2-yne-1,4-diol exhibits a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
86	~10	[M] <sup>+</sup> (Molecular Ion)
85	~50	[M-H] <sup>+</sup>
57	~100	[M-CHO] <sup>+</sup>
31	~60	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of But-2-yne-1,4-diol in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl<sub>3</sub>), Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>), or Deuterated Acetone (Acetone-d<sub>6</sub>)) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition for <sup>1</sup>H NMR:**
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **Data Acquisition for <sup>13</sup>C NMR:**
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

- A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of finely ground But-2-yne-1,4-diol with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: Place the prepared sample in the IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
- Data Processing: Identify and label the significant absorption bands in the spectrum.

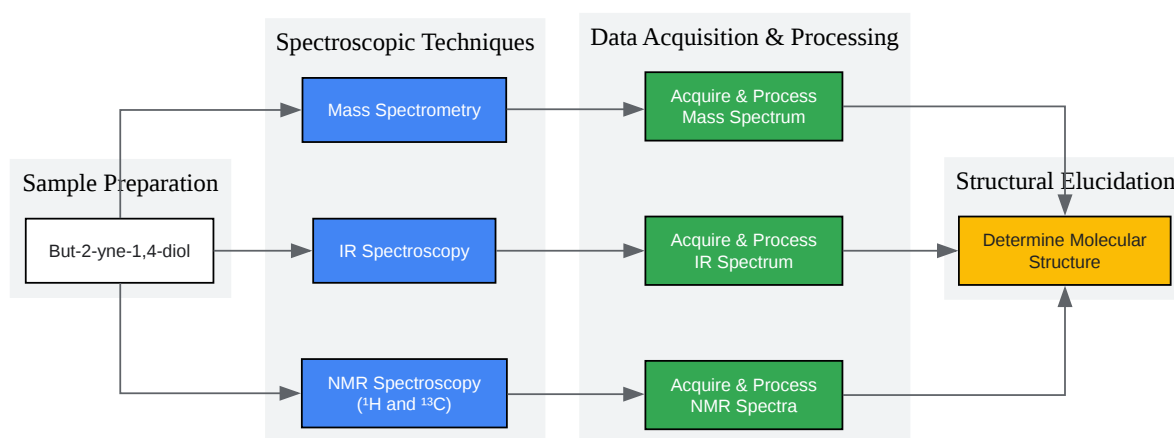
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
- Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like But-2-yne-1,4-diol.



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Caption: Workflow for the spectroscopic analysis of But-2-yne-1,4-diol.

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